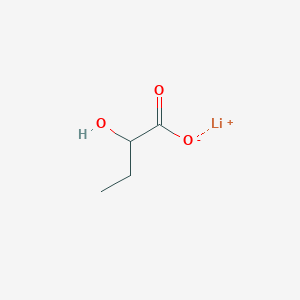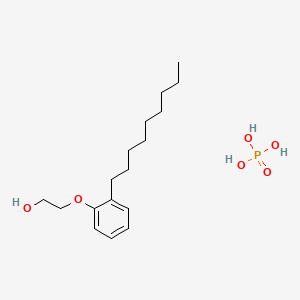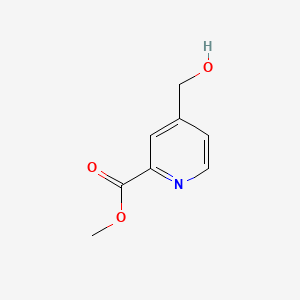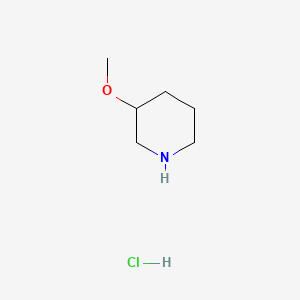
Lithium 2-hydroxybutanoate
Descripción general
Descripción
Lithium 2-hydroxybutanoate is an organic compound with the empirical formula C4H7LiO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of Lithium 2-hydroxybutanoate is 110.04 . The SMILES string representation of its structure is [Li+].CCC(O)C([O-])=O .
Physical And Chemical Properties Analysis
Lithium 2-hydroxybutanoate is a solid compound . Its empirical formula is C4H7LiO3, and it has a molecular weight of 110.04 .
Aplicaciones Científicas De Investigación
Lithium and Neuroprotection
Lithium Increases Tyrosine Hydroxylase Levels
Research indicates that lithium can increase the expression of tyrosine hydroxylase (TH), a key enzyme in the biosynthesis of catecholamines, in both rodent and human tissues. This effect suggests lithium's potential influence on neurotransmitter synthesis and its broader implications for neuroprotective strategies (Chen et al., 1998).
Lithium's Role in Aging and Neurodegeneration
Pharmacogenetic Analysis of Lithium-induced Delayed Aging
Lithium has been shown to extend longevity in Caenorhabditis elegans by altering the expression of genes related to nucleosome-associated functions. This finding opens avenues for research into lithium's potential effects on aging and neurodegenerative diseases (McColl et al., 2008).
Lithium and Cellular Mechanisms
Lithium's Impact on Enzymatic Activity
Studies suggest lithium's ability to interact with various cellular enzymes and signaling pathways, such as inhibiting glycogen synthase kinase-3 (GSK-3). This interaction is crucial for understanding lithium's effects on cellular processes and its therapeutic potential beyond psychiatric applications (Dudev & Lim, 2011).
Lithium in Chemical Synthesis and Material Science
Solvent Extraction of Lithium
Research on the extraction of lithium ions from aqueous solutions using an ammonium ionic liquid highlights the relevance of lithium in chemical synthesis and material science. Such studies contribute to our understanding of lithium's properties and its applications in various technological fields (Chenglong et al., 2020).
Lithium's Anti-inflammatory Effects
Effects of Lithium on Inflammation
Lithium has demonstrated anti-inflammatory effects, including the suppression of cyclooxygenase-2 expression and modulation of various cytokines. These findings suggest lithium's potential in treating conditions associated with inflammation (Nassar & Azab, 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for Lithium 2-hydroxybutanoate are not available, lithium-based compounds, in general, have significant potential in various fields, including energy storage. For instance, lithium-ion batteries are a critical area of research, with efforts focused on improving safety, performance, and energy density .
Mecanismo De Acción
Target of Action
The primary targets of Lithium 2-hydroxybutanoate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction and regulation of transcription factors .
Mode of Action
Lithium 2-hydroxybutanoate interacts with its targets by inhibiting their activities. It inhibits IMPA and GSK-3 by displacing the normal cofactor magnesium, a vital regulator of numerous signaling pathways . This inhibition leads to changes in the cellular processes regulated by these enzymes .
Biochemical Pathways
The inhibition of IMPA and GSK-3 by Lithium 2-hydroxybutanoate affects several biochemical pathways. These include the phosphatidylinositol signaling pathway and the Wnt/β-catenin pathway . The downstream effects of these changes include alterations in gene transcription and protein synthesis, which can have various effects on cellular function .
Pharmacokinetics
The pharmacokinetics of Lithium 2-hydroxybutanoate involves its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of Lithium 2-hydroxybutanoate, which has a narrow therapeutic index .
Result of Action
The molecular and cellular effects of Lithium 2-hydroxybutanoate’s action include neuroprotection, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties . These effects can lead to improvements in neurological function and potentially beneficial effects in conditions such as dementia .
Propiedades
IUPAC Name |
lithium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZBARDXHWUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635755 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-hydroxybutanoate | |
CAS RN |
381716-41-2 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















